6-cloro-2,3,4,9-tetrahidro-1H-carbazol-1-amina

Descripción general

Descripción

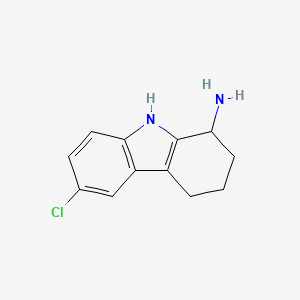

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C12H13ClN2 . It has an average mass of 220.698 Da and a monoisotopic mass of 220.076721 Da .

Synthesis Analysis

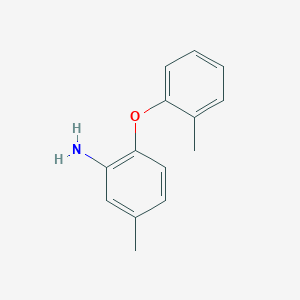

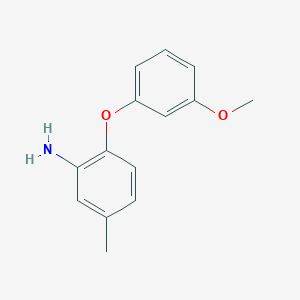

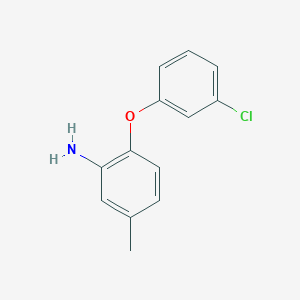

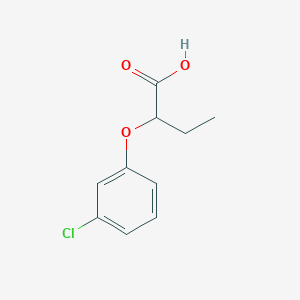

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the compound 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one . A reaction mixture of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, ammonium acetate, and sodium cyanoborohydride is dissolved in ethanol and stirred overnight at 60 °C .Molecular Structure Analysis

The InChI code for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is 1S/C12H13ClN2.ClH/c13-7-4-5-11-9 (6-7)8-2-1-3-10 (14)12 (8)15-11;/h4-6,10,15H,1-3,14H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine are not detailed in the search results, it’s worth noting that this compound can be used as a precursor in the synthesis of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine include a molecular weight of 220.698 Da . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Desarrollo de inhibidores para los virus del papiloma humano

6-cloro-2,3,4,9-tetrahidro-1H-carbazol-1-amina: se ha identificado como un posible inhibidor para los virus del papiloma humano (VPH) . La investigación en esta área es crucial ya que los VPH están asociados con varios tipos de cáncer. La capacidad del compuesto para interferir con el ciclo de vida del virus podría conducir al desarrollo de nuevos fármacos antivirales que se dirijan específicamente a las patologías relacionadas con el VPH.

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme SirT1, which is involved in the regulation of cellular processes such as aging and metabolism . The compound acts as an inhibitor of SirT1, leading to increased removal of abnormal proteins, such as the huntingtin protein, which is implicated in Huntington’s disease . This interaction highlights the potential therapeutic applications of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in treating neurodegenerative disorders.

Cellular Effects

The effects of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine on various cell types and cellular processes are profound. In neuronal cells, the compound has been shown to reduce the levels of abnormal huntingtin protein, thereby mitigating the toxic effects associated with Huntington’s disease . Additionally, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine influences cell signaling pathways by modulating the activity of SirT1, which in turn affects gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cellular functions and treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SirT1, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which are then targeted for degradation. The molecular mechanism of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine also involves changes in gene expression, as the inhibition of SirT1 affects the transcriptional regulation of various genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on SirT1, leading to sustained reductions in abnormal protein levels in neuronal cells . These findings suggest that 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits SirT1 activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is involved in various metabolic pathways, primarily through its interaction with SirT1 . The inhibition of SirT1 by the compound affects the acetylation status of proteins, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in neuronal tissues, where it exerts its therapeutic effects . The distribution of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is primarily within the nucleus, where it interacts with SirT1 . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nuclear compartment . This subcellular localization is crucial for its inhibitory effects on SirT1 and subsequent modulation of gene expression and cellular metabolism .

Propiedades

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLLTVHXDXVUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589925 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352553-60-7 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, and how does it relate to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine?

A1: The research paper focuses on developing an efficient method to synthesize N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is being investigated as a potential treatment for HPV infections []. Crucially, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine serves as a key building block in this synthesis. The researchers highlight the importance of asymmetric synthesis in producing the specific (1R)-enantiomer of the target compound, which is often crucial for achieving desired biological activity and minimizing potential side effects. []

Q2: What key step in the synthesis is highlighted in the research, and why is it significant?

A2: The research emphasizes the asymmetric reductive amination of a precursor molecule using chiral (phenyl)ethylamines as a pivotal step in the synthesis []. This step is crucial because it establishes the desired stereochemistry at the chiral center, leading to a high diastereomeric excess (up to 96%) of the (1R)-enantiomer of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine []. This high selectivity simplifies purification and contributes to the overall efficiency of the synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)